molecular formula C17H13N3O4S B6531424 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946209-82-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6531424
CAS RN: 946209-82-1
M. Wt: 355.4 g/mol
InChI Key: HVPVGGJSVKHGEV-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative . Benzofuran derivatives are known for their wide range of biological and pharmacological activities, including anticancer properties . They are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software as a PI3K and VEGFR-2 inhibitor (MOE) .

Mechanism of Action

Benzofuran derivatives have shown significant action against various cancer cell lines . They have a dual inhibitory effect against PI3K and VEGFR-2 .

Safety and Hazards

While benzofuran derivatives have shown potential anticancer activity, they also need to be studied for their safety and potential hazards . The specific safety and hazard information for this compound is not detailed in the available resources.

Future Directions

The study of benzofuran derivatives is ongoing, with the aim of designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . The future directions for this specific compound are not detailed in the available resources.

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-9-5-15(24-20-9)16(21)19-17-18-12(8-25-17)14-7-10-6-11(22-2)3-4-13(10)23-14/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPVGGJSVKHGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

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